N-tert-butyl-2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-tert-butyl-2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a fused diazino-pyrimidine core with multiple substituents, including tert-butyl, butyl, methyl, and a sulfanyl-linked acetamide group. The compound’s synthesis likely involves multi-step reactions, leveraging nucleophilic substitution and cyclization strategies common in diazine chemistry .
Properties
IUPAC Name |
N-tert-butyl-2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-7-8-9-11-19-14-13(16(25)23(6)17(26)22(14)5)15(20-11)27-10-12(24)21-18(2,3)4/h7-10H2,1-6H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOVUDCZMHWRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCC(=O)NC(C)(C)C)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS002052073, also known as SR-01000018251, CCG-193619, N-tert-butyl-2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide, SR-01000018251-1, or F1873-0306, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key component of the outer mitochondrial membrane and plays a crucial role in regulating mitochondrial function and apoptosis.
Mode of Action
AKOS002052073 acts as a VDAC inhibitor , reducing the channel’s conductance. In HEK-293 cells, it has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis. The IC50 values range from 3.3 to 3.6 μM.
Biochemical Pathways
Given its role as a vdac inhibitor, it likely impacts pathways related tomitochondrial function and apoptosis . By inhibiting VDAC, AKOS002052073 can prevent the release of cytochrome C from mitochondria, a key event in the initiation of apoptosis.
Pharmacokinetics
Pharmacokinetics refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion These properties significantly impact a drug’s bioavailability and therapeutic efficacy
Result of Action
The primary result of AKOS002052073’s action is the inhibition of apoptosis in cells. By inhibiting VDAC and preventing the release of cytochrome C from mitochondria, AKOS002052073 can effectively halt the initiation of apoptosis. This could have significant implications for the treatment of diseases where apoptosis plays a key role.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, synthetic approaches, and spectroscopic characteristics.
Core Structure and Substituent Variations
a. Pyrazolo[1,5-a]pyrimidine Derivatives
- Example Compound: tert-Butyl 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetate () Core: Pyrazolo[1,5-a]pyrimidine (vs. diazino-pyrimidine in the target). Substituents: 4-Fluorophenyl, diethyl, and ester-linked tert-butyl groups. Key Differences: The pyrazolo-pyrimidine core lacks the fused 5,7-dioxo-diazino ring system present in the target compound. The ester group in this derivative contrasts with the sulfanyl-acetamide linkage in the target, which may influence solubility and hydrogen-bonding capacity. Synthesis: Achieved via cyclocondensation of heptane-3,5-dione with a pyrazole precursor, yielding 72% after purification .
b. Diazino-Pyrimidine Analogs
- Example Compound: Derivatives from and Core: Similar diazino or pyrimidine scaffolds but with distinct substitution patterns (e.g., trifluoromethyl, spiro rings). Substituents: highlights a spiro-diazaspiro[4.5]decane system with trifluoromethyl groups, while the target compound features simpler alkyl chains (butyl, tert-butyl). Implications: Trifluoromethyl groups in analogs may enhance metabolic stability compared to alkyl chains, while the tert-butyl group in the target could improve steric shielding .
Spectroscopic Comparisons
- NMR Analysis :
- demonstrates that substituent positioning (e.g., tert-butyl groups) significantly alters chemical shifts in regions corresponding to protons near heteroatoms (e.g., regions A and B in Figure 6 of ). For the target compound, the tert-butyl and butyl groups adjacent to the sulfanyl-acetamide moiety would likely induce upfield/downfield shifts distinct from fluorophenyl or trifluoromethyl-substituted analogs .
- Example: In , the tert-butyl group in the ester derivative resonates at δ 1.34 ppm (singlet, 9H), whereas the target’s tert-butyl group may exhibit similar shielding but with splitting patterns influenced by neighboring sulfanyl and carbonyl groups .
Data Tables
Table 2: NMR Chemical Shift Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
